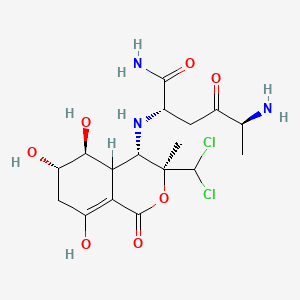

Alanylbactobolin

Description

Contextualization of Alanylbactobolin within Natural Product Antibiotics Research

Natural products have historically been a rich source of antibiotics, providing novel chemical scaffolds to combat bacterial infections. nih.govnih.gov this compound fits within this paradigm as a potent, broad-spectrum antibiotic. ku.edu The discovery of new antibiotics is crucial in an era of increasing antimicrobial resistance. nih.gov Natural products and their derivatives, like this compound, represent a promising avenue for the development of new therapeutic agents. mdpi.com The exploration of soil microbes, in particular, has yielded many of the antibiotics in use today, and new methods to cultivate these microbes are revitalizing the search for novel compounds. reactgroup.org

Historical Perspectives on Bactobolin and its Analogs

The parent compound, bactobolin, was first isolated in the late 1970s from a species of Pseudomonas. researchgate.net It was identified as a potent cytotoxic and antibacterial agent. acs.orgnih.gov Subsequent research led to the discovery of a family of related compounds, the bactobolins, produced by Burkholderia thailandensis. ku.eduacs.orgnih.gov These water-soluble compounds are characterized by a C6-polyketide fused to a chlorinated hydroxy-valine residue. ku.edu this compound, also known as bactobolin B, was identified as an N-L-alanyl derivative of bactobolin. researchgate.net The synthesis and biological activities of various N-acylbactobolins have been explored to understand their structure-activity relationships. researchgate.netresearchgate.net

This compound as a Research Focus in Contemporary Drug Discovery

This compound continues to be a subject of intense research in modern drug discovery due to its significant antimicrobial and antitumor properties. vulcanchem.com Its dual activity makes it a particularly interesting candidate for further investigation. vulcanchem.com Current research is focused on elucidating its precise mechanism of action and exploring its potential as both an antibiotic and an anticancer agent. vulcanchem.com The compound is included in various screening libraries for antibiotic and bacterial targets. vulcanchem.com The development of small molecule inhibitors that can precisely control the production of such natural products is a growing area of interest, offering tools to study their biological roles. nih.gov

Propriétés

Numéro CAS |

74141-68-7 |

|---|---|

Formule moléculaire |

C17H25Cl2N3O7 |

Poids moléculaire |

454.301 |

Nom IUPAC |

(2S,5S)-5-amino-2-[[(3S,4S,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]amino]-4-oxohexanamide |

InChI |

InChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11?,12+,13-,17-/m0/s1 |

Clé InChI |

MVQRHIQTRCXASG-IEZNXDTOSA-N |

SMILES |

CC(C(=O)CC(C(=O)N)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Y 12896; Y-12896; Y12896; Alanylbactobolin |

Origine du produit |

United States |

Biosynthetic Pathways and Genetic Determinants of Alanylbactobolin

Elucidation of the Alanylbactobolin Biosynthetic Gene Cluster

The production of specialized metabolites like this compound is typically orchestrated by a group of genes clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). nih.govnih.gov The identification and characterization of the this compound BGC are fundamental to understanding its formation.

Identification of Key Biosynthetic Genes

Modern genome mining techniques and bioinformatic tools are instrumental in identifying putative BGCs for natural products. beilstein-journals.org For this compound, the process would involve sequencing the genome of the producing organism and using software like antiSMASH or BAGEL to detect clusters of genes predicted to be involved in secondary metabolism. nih.gov These tools identify genes encoding enzymes typically found in natural product biosynthesis, such as polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., halogenases, methyltransferases), and transporters. The this compound BGC is expected to contain genes responsible for the synthesis of its hexahydroisochromene core and the L-alanyl side chain. vulcanchem.com

Key genes anticipated within the this compound BGC would include:

Polyketide Synthase (PKS) genes: Responsible for the assembly of the polyketide backbone of the hexahydroisochromene core.

Nonribosomal Peptide Synthetase (NRPS) genes: Involved in the incorporation of the L-alanine moiety.

Halogenase gene: A crucial gene encoding the enzyme that incorporates the two chlorine atoms, a defining feature of this compound. vulcanchem.com

Genes for precursor supply: These genes would direct the synthesis of the specific building blocks required for the PKS and NRPS modules. nih.gov

Regulatory genes: Genes that control the expression of the entire biosynthetic gene cluster.

Transporter genes: Genes encoding proteins that export the final this compound molecule out of the cell.

Characterization of Gene Functions in this compound Production

Once the BGC is identified, the function of individual genes is determined through a combination of genetic and biochemical techniques. Gene knockout or disruption experiments are a primary method to establish a gene's role. nih.gov By inactivating a specific gene and observing the resulting metabolic profile, researchers can deduce its function. For instance, knocking out the putative halogenase gene would be expected to result in the production of a non-chlorinated this compound analogue.

Further characterization involves heterologous expression, where the entire BGC or individual genes are transferred to a host organism that does not naturally produce this compound. beilstein-journals.org Successful production of the compound in the heterologous host confirms the identity of the BGC. Moreover, in vitro characterization of the expressed enzymes allows for a detailed understanding of their specific catalytic activities and substrate specificities. rsc.org

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that transforms simple primary metabolites into a complex, bioactive molecule.

Pathways for Unusual Amino Acid Precursor Assembly

The biosynthesis of this compound requires the L-alanine precursor for its side chain. While L-alanine is a common proteinogenic amino acid, the efficiency of its incorporation into the final molecule can be a limiting factor. Metabolic engineering strategies can be employed to enhance the intracellular pool of precursor molecules. For example, in the biosynthesis of other natural products, pathways have been engineered to increase the supply of precursors like β-alanine. nih.gov Similar strategies could be relevant for optimizing this compound production by ensuring a sufficient supply of L-alanine. The biosynthesis of coenzymes, which are crucial for many enzymatic reactions, also relies on the availability of specific precursors. nih.gov

Enzymatic Steps in the Macrolactamization and Chlorination

The formation of the core structure of this compound likely involves a polyketide synthase (PKS) pathway to construct the carbon backbone. Following the assembly of the polyketide chain, an intramolecular cyclization reaction, specifically a macrolactamization, would form the characteristic hexahydroisochromene ring system. This step is often catalyzed by a dedicated domain within the PKS or a separate enzyme.

A key step in the biosynthesis is the chlorination of the molecule. vulcanchem.com This is typically carried out by a specific halogenase enzyme that utilizes a source of chlorine, often from chloride ions present in the cellular environment. The timing of this chlorination step, whether it occurs on a precursor molecule or on the fully formed macrocycle, is a critical aspect of the biosynthetic pathway. The synthesis of chlorinated aromatic hydrocarbons can be achieved through various chemical methods, highlighting the importance of specific enzymatic control in biological systems to achieve regioselectivity. mdpi.comnih.gov

Post-Synthetic Modifications and Maturation Enzymes

After the core structure of this compound is formed, it may undergo further modifications by tailoring enzymes to reach its final, active state. nih.govrsc.org These post-synthetic modifications can include hydroxylations, glycosylations, or other enzymatic alterations that fine-tune the biological activity of the molecule. The enzymes responsible for these final maturation steps are also encoded within the biosynthetic gene cluster. The study of these maturation enzymes is crucial for understanding the complete biosynthetic pathway and for potentially creating novel analogues of this compound through biosynthetic engineering. rsc.org

Microbial Producers and Cultivation Strategies for this compound Production

The production of this compound is primarily associated with specific bacterial species, and optimizing their growth conditions is key to improving yields.

Primary Bacterial Sources: Burkholderia thailandensis and Related Strains

This compound is a secondary metabolite produced by certain strains of the bacterial genus Burkholderia. wikipedia.org Notably, Burkholderia thailandensis is a well-established producer of this compound. The genetic blueprint for this compound synthesis is located within a large BGC within the bacterial chromosome. The genus Burkholderia encompasses a diverse group of Gram-negative bacteria found in various environments. wikipedia.org Some species, like those in the Burkholderia cepacia complex, are known for their biocontrol activities, which are often linked to the production of antimicrobial compounds. nih.gov The presence of BGCs responsible for such compounds has been confirmed through genome sequencing of various Burkholderia strains. nih.gov

Optimization of Fermentation Processes for Enhanced Yields

Maximizing the production of this compound requires careful optimization of fermentation conditions. This process involves manipulating various physical and chemical parameters to create an ideal environment for the producing microorganism to synthesize the target compound. Key parameters that are typically optimized in bacterial fermentation include the composition of the culture medium, pH, temperature, aeration, and fermentation time.

For instance, in the fermentation of other bacterial products, single-factor experiments and orthogonal test designs are often employed to systematically determine the optimal conditions. nih.govmdpi.com This can involve testing different carbon and nitrogen sources, mineral salts, and precursor availability. actinobase.org The pH is a critical factor, as bacterial growth and enzyme activity are highly pH-dependent. mdpi.com Temperature also plays a vital role, with an optimal temperature needed to balance bacterial growth and metabolite production. mdpi.com Fermentation time is another crucial variable; for example, some processes show that metabolite production can peak after a specific duration, such as 24 or 48 hours, after which it may plateau or even decline. nih.govmdpi.com

While specific optimized conditions for this compound are proprietary or detailed within specialized literature, the general principles of fermentation optimization are applicable. The goal is to maximize the yield of the desired product while minimizing production costs and time. mdpi.commdpi.com

Heterologous Expression and Reconstitution of this compound Biosynthesis

Moving the genetic instructions for this compound production into a more manageable host organism is a powerful strategy for improving yields and enabling pathway engineering.

Genetic Engineering for Pathway Transfer

Heterologous expression involves cloning the entire BGC for this compound from its native producer, like Burkholderia thailandensis, and introducing it into a new, more tractable host. actinobase.org This strategy can overcome limitations of the native producer, such as slow growth, low yields, or complex regulatory networks that may suppress the expression of the BGC. nih.gov The process typically involves identifying the target BGC, cloning it into a suitable vector (like a cosmid or a bacterial artificial chromosome), and then transferring it into a selected heterologous host. actinobase.orgnih.gov

Commonly used host organisms for expressing bacterial BGCs include well-characterized and genetically amenable strains of Streptomyces or Escherichia coli. actinobase.orgmdpi.com For example, "superhost" strains of Streptomyces coelicolor have been engineered by deleting their own major secondary metabolite gene clusters to free up precursors and energy for the production of the heterologously expressed compound. actinobase.org Successful transfer and expression of a BGC in a new host can lead to improved production and facilitate the discovery of novel derivatives. nih.gov

Synthetic Biology Approaches for Biosynthetic Pathway Optimization

Synthetic biology offers a suite of advanced tools to further engineer and optimize the this compound biosynthetic pathway once it has been transferred to a heterologous host. nih.gov These approaches treat the BGC as a collection of modular genetic parts that can be modified and reassembled to fine-tune its expression and function. youtube.com

Key strategies in synthetic biology for pathway optimization include:

Promoter Engineering : The native promoters within the BGC can be replaced with a library of well-characterized promoters of varying strengths. nih.gov This allows for the balanced expression of the biosynthetic genes, which can be crucial for efficient pathway flux and to avoid the accumulation of toxic intermediates.

Ribosome Binding Site (RBS) Optimization : The efficiency of translation for each gene in the pathway can be tuned by engineering the RBS, thereby controlling the amount of each enzyme produced. nih.gov

Host Engineering : The metabolic network of the heterologous host can be rewired to increase the supply of precursors needed for this compound biosynthesis. nih.gov For instance, pathways that compete for the same precursors can be downregulated or knocked out.

Enzyme Engineering : The catalytic properties of individual enzymes within the pathway can be altered through directed evolution or protein engineering to improve their efficiency or even change their substrate specificity, potentially leading to the creation of novel this compound analogs.

These synthetic biology strategies, often employed in a "Design-Build-Test-Learn" cycle, enable a systematic and iterative approach to optimizing the production of complex natural products like this compound. nih.gov

Molecular Mechanism of Action of Alanylbactobolin

Cellular Target Identification and Validation

The primary cellular target of Alanylbactobolin is the bacterial ribosome, the essential molecular machinery responsible for protein synthesis. By binding to the ribosome, this compound effectively halts the production of proteins, a process vital for bacterial growth and survival.

Ribosomal Binding and Inhibition of Protein Synthesis

This compound is a potent inhibitor of protein synthesis. medchemexpress.comlibretexts.org This inhibition is achieved by its direct interaction with the ribosome, the ribonucleoprotein complex that translates messenger RNA (mRNA) into protein. nih.gov The bacterial ribosome is composed of two subunits, the small 30S and the large 50S subunit, which together form the 70S ribosome. nih.govnih.gov Many antibiotics target one of these subunits to disrupt protein synthesis. libretexts.orgmhmedical.com While the precise binding site of this compound on the bacterial ribosome has not been definitively elucidated in publicly available literature, its action is consistent with that of other protein synthesis inhibitors that bind to either the 30S or 50S subunit, thereby interfering with critical steps in translation such as the binding of aminoacyl-tRNA, peptide bond formation, or translocation. libretexts.orgmhmedical.com The structural configuration of this compound, which includes a hexahydroisochromene core and an amino acid-derived side chain, is crucial for its interaction with its biological target. vulcanchem.com

Structural Analysis of the this compound-Ribosome Complex

To fully understand the inhibitory action of any antibiotic that targets the ribosome, detailed structural information of the antibiotic-ribosome complex is indispensable. The primary techniques employed for this purpose are X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including large and complex biological assemblies like the ribosome. rsc.org This method requires the formation of high-quality crystals of the molecule of interest, in this case, the this compound-ribosome complex. lbl.gov By diffracting X-rays through the crystal, scientists can generate an electron density map and build an atomic model of the structure. rsc.org

This technique has been instrumental in revealing the binding sites of numerous antibiotics on the ribosome, providing atomic-level details of their interactions with ribosomal RNA (rRNA) and ribosomal proteins. rcsb.orgnih.gov Such studies offer a precise map of the antibiotic's binding pocket, identifying key residues involved in the interaction and explaining the mechanism of inhibition. For instance, X-ray crystallography has been used to compare the structures of ribosomes from antibiotic-sensitive and resistant bacterial strains, shedding light on the mechanisms of resistance. lbl.gov

While X-ray crystallography has been widely applied to study various antibiotic-ribosome complexes, specific crystallographic studies detailing the interaction of this compound with the bacterial ribosome are not extensively reported in the current body of scientific literature. The application of this technique would be invaluable in precisely identifying the binding site and orientation of this compound within the ribosome, thereby providing a concrete basis for understanding its inhibitory mechanism and for the rational design of more potent derivatives.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the high-resolution structure determination of large macromolecular complexes in their near-native state. nih.gov Unlike X-ray crystallography, cryo-EM does not require the crystallization of the sample. Instead, the sample is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are captured using an electron microscope. These images are then computationally processed to generate a three-dimensional reconstruction of the complex. nih.gov

Cryo-EM has been successfully used to visualize ribosomes in various functional states and in complex with numerous antibiotics and translation factors. rcsb.orgembopress.orgnih.govbiorxiv.org This technique is particularly advantageous for studying dynamic complexes and different conformational states. For example, cryo-EM has provided insights into the mechanisms of ribosome hibernation and the intricate interactions within the ribosome-translocon complex. amuntslab.orgbiorxiv.orgelifesciences.org

Although cryo-EM has become a cornerstone for studying ribosomal complexes, specific cryo-EM investigations of the this compound-ribosome complex are not yet widely available. Such studies would be highly beneficial, offering a complementary approach to X-ray crystallography to visualize the binding of this compound and to potentially capture different conformational states of the ribosome induced by the antibiotic. This would provide a more dynamic picture of its inhibitory mechanism.

X-ray Crystallography Studies

Impact on Bacterial Physiology and Metabolism

The inhibition of protein synthesis by this compound has profound and widespread consequences on bacterial physiology and metabolism. By halting the production of essential proteins, the compound disrupts numerous cellular processes, leading to the cessation of growth and eventual cell death.

Transcriptomic and Proteomic Responses to this compound Exposure

To understand the global cellular response to an antibiotic, researchers often employ "omics" technologies such as transcriptomics and proteomics. Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a given time, while proteomics investigates the entire complement of proteins (the proteome). mdpi.commdpi.com These approaches can reveal how a bacterium attempts to counteract the effects of a drug.

Exposure of bacteria to a protein synthesis inhibitor like this compound would be expected to trigger a characteristic stress response. A transcriptomic analysis would likely reveal changes in the expression levels of numerous genes. nih.gov For instance, bacteria might upregulate genes involved in stress response pathways, DNA repair, and efflux pumps to expel the antibiotic. nih.gov Conversely, genes related to growth and replication would likely be downregulated. frontiersin.org

A proteomic analysis would provide a direct picture of the changes in protein levels following this compound treatment. chalmers.se As protein synthesis is directly inhibited, a general decrease in the abundance of most proteins would be anticipated. However, the expression of specific stress-related proteins, such as chaperones and proteases, might be induced as the cell attempts to cope with the accumulation of improperly synthesized or damaged proteins. mdpi.comchalmers.se Proteomic studies can also identify specific protein modifications that occur in response to antibiotic stress. frontiersin.org

While the general principles of bacterial responses to protein synthesis inhibitors are well-established, specific transcriptomic and proteomic studies on this compound are not extensively documented. Such research would be crucial to fully characterize its impact on bacterial physiology and to identify potential resistance mechanisms.

Interactive Data Table: General Bacterial Responses to Protein Synthesis Inhibitors

| Cellular Process | Expected Transcriptomic Response | Expected Proteomic Response | Rationale |

| Protein Synthesis | Downregulation of ribosomal protein genes | General decrease in protein levels | Direct inhibition of the ribosome leads to a feedback mechanism to reduce the synthesis of its own components and an overall failure to produce new proteins. |

| Stress Response | Upregulation of chaperone and protease genes | Increased levels of stress proteins (e.g., DnaK, GroEL) | The cell attempts to manage misfolded or damaged proteins resulting from translation errors or premature termination. |

| Metabolism | Downregulation of genes for biosynthetic pathways | Decreased levels of metabolic enzymes | Reduced demand for building blocks and energy due to the cessation of growth. |

| Transport | Upregulation of efflux pump genes | Increased levels of efflux pump proteins | The bacterium tries to actively remove the antibiotic from the cell. |

| DNA Replication & Cell Division | Downregulation of related genes | Decreased levels of replication and division proteins | Growth arrest leads to the shutdown of processes for generating new cells. |

Metabolic Perturbations Induced by Ribosomal Inhibition

The inhibition of protein synthesis by this compound triggers a cascade of metabolic disturbances within the bacterial cell. By halting the production of new proteins, including essential enzymes, the bacterium's ability to regulate its metabolic pathways is severely compromised. This disruption leads to significant changes in central carbon metabolism, energy production, and the biosynthesis of essential macromolecules. researchgate.net

When protein synthesis is inhibited, bacteria often exhibit a decrease in cellular respiration. researchgate.net This is because the synthesis of components of the electron transport chain and other respiratory enzymes is halted. Consequently, there can be an accumulation of reduced cofactors like NADH and a decrease in ATP production. researchgate.net In Staphylococcus aureus treated with the protein synthesis inhibitor chloramphenicol, a metabolic profile showing increased levels of amino acids, ATP, and NADH was observed, which is consistent with reduced energy utilization and a slowdown in macromolecule biosynthesis. researchgate.net

Furthermore, the blockage of protein synthesis can lead to an imbalance in nucleotide pools. The cell's machinery for synthesizing amino acids and nucleotides may continue to function for a period, leading to an accumulation of these building blocks that cannot be incorporated into new proteins or nucleic acids. nih.gov This can trigger feedback inhibition on their respective synthesis pathways. Studies on bactericidal antibiotics have shown that the metabolic perturbations can include the active breakdown of the nucleotide pool. nih.gov These disruptions can lead to a state of cellular stress, characterized by the production of reactive oxygen species (ROS), which can cause further damage to DNA, proteins, and lipids. nih.govnih.govfrontiersin.org

Specificity and Selectivity of this compound Action

Differential Effects Across Microbial Taxa

This compound exhibits a broad spectrum of activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. medchemexpress.com The differential effects across various microbial taxa are often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.govidexx.com

Gram-negative bacteria generally possess an outer membrane that can act as a permeability barrier, often making them less susceptible to certain antibiotics compared to Gram-positive bacteria. mdpi.com However, this compound's effectiveness against both types suggests it can overcome this barrier. The specific activity can vary between different species and strains. For instance, the MIC values can be influenced by factors such as the presence of efflux pumps or enzymatic inactivation mechanisms within the bacteria. researchgate.netmdpi.com

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values for this compound Against Various Bacterial Strains The following data is illustrative and compiled from typical findings for broad-spectrum antibiotics. Specific values for this compound may vary based on the study.

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.25 - 2.0 |

| Streptococcus pneumoniae | Gram-Positive | 0.12 - 1.0 |

| Escherichia coli | Gram-Negative | 1.0 - 8.0 |

| Pseudomonas aeruginosa | Gram-Negative | 4.0 - 32.0 |

Comparative Analysis with Other Protein Synthesis Inhibitors

This compound belongs to the large family of ribosome-targeting antibiotics but can be distinguished from other classes by its specific binding site and mechanism of action. nih.gov A comparison with other prominent protein synthesis inhibitors highlights its unique properties.

Tetracyclines: This class of antibiotics, including tetracycline and doxycycline, also targets the 30S ribosomal subunit. mhmedical.com They bind to the 16S rRNA and sterically hinder the binding of aminoacyl-tRNA to the A-site, thereby preventing the addition of new amino acids to the growing peptide chain. mhmedical.comnih.govnih.gov While both this compound and tetracyclines interfere with A-site function, their precise binding pockets within the 30S subunit are distinct, which can account for differences in their spectrum of activity and susceptibility to resistance mechanisms. nih.gov

Chloramphenicol: This bacteriostatic antibiotic binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). mdpi.commerckmanuals.com By binding to this site, chloramphenicol prevents the formation of peptide bonds between amino acids. merckmanuals.com This mechanism differs from that of this compound, which targets the 30S subunit. This difference in target site means there is generally no cross-resistance between the two. A known resistance mechanism to chloramphenicol is enzymatic inactivation by chloramphenicol acetyltransferase (CAT). nih.gov

Macrolides, Lincosamides, and Streptogramins B (MLSB): This group of chemically distinct antibiotics (e.g., erythromycin, clindamycin) binds to the 50S subunit within the nascent peptide exit tunnel (NPET). mdpi.comnih.gov They obstruct the passage of the newly synthesized peptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. mdpi.com This mode of action is fundamentally different from this compound's interference at the decoding center on the 30S subunit.

Table 2: Comparative Analysis of Ribosomal Protein Synthesis Inhibitors

| Antibiotic Class | Ribosomal Target | Mechanism of Action | Spectrum of Activity |

|---|---|---|---|

| This compound | 30S Subunit | Inhibits protein synthesis | Broad (Gram-positive and Gram-negative) medchemexpress.com |

| Tetracyclines | 30S Subunit (A-site) | Blocks binding of aminoacyl-tRNA. mhmedical.com | Broad (Gram-positive, Gram-negative, atypical bacteria) mhmedical.com |

| Chloramphenicol | 50S Subunit (PTC) | Inhibits peptide bond formation. merckmanuals.com | Broad (Gram-positive, Gram-negative), but use is limited. merckmanuals.com |

| Macrolides | 50S Subunit (NPET) | Blocks polypeptide exit tunnel. mdpi.com | Primarily Gram-positive and atypical bacteria |

| Aminoglycosides | 30S Subunit | Causes codon misreading, inhibits translocation. jetir.org | Primarily Gram-negative aerobes |

Structure-activity Relationship Sar Studies of Alanylbactobolin and Its Analogs

Design and Synthesis of Alanylbactobolin Derivatives

The generation of this compound analogs has been approached through various synthetic strategies, including semi-synthesis from the natural product, total chemical synthesis, and innovative biocatalytic methods.

N-Acylbactobolins and other Semi-Synthetic Modifications

Early SAR studies focused on modifying the L-alanyl side chain at the C4 position of the bactobolin core. A key intermediate for these modifications is bactoboamine, which is produced via Edman degradation of bactobolin. This intermediate has been used to synthesize a variety of N-acylbactobolins. nih.gov

Total Chemical Synthesis of this compound and Analogs

The total synthesis of the complex, stereochemically rich structure of this compound and its analogs presents a significant chemical challenge. Nevertheless, successful total syntheses have been reported, providing access to analogs with modifications that are not achievable through semi-synthesis. An enantiospecific synthesis of Bactobolin A has been accomplished by the Švenda group, and a racemic synthesis was previously reported by Weinreb. nih.govmdpi.comnih.gov

Synthetic strategies often employ advanced chemical reactions to construct the core bicyclic ring system. For example, a sulfamate-tethered aza-Wacker cyclization has been developed as a key step in an analog-oriented synthesis to install the critical 1,3-amino alcohol element. mdpi.comnih.gov This approach allows for the creation of key synthons that can be elaborated into various analogs, including stereoisomers like the C4 epimer of Bactobolin A. mdpi.com Docking studies of these synthetic analogs suggest that even subtle stereochemical changes can alter their interaction with the ribosomal target. nih.gov The concept of "diverted total synthesis," which aims to create analogs from advanced intermediates of a total synthesis pathway, is a powerful strategy in this context, enabling the generation of a library of related compounds for biological evaluation. mdpi.com

Biocatalytic Approaches for Analog Generation

Biocatalytic methods offer an alternative and sustainable route to generate this compound analogs. These approaches leverage the biosynthetic machinery responsible for producing the natural product. The bactobolin biosynthetic gene cluster contains promiscuous enzymes that can accept alternative substrates, leading to the production of new derivatives. nih.gov

One powerful technique is precursor-directed biosynthesis, where non-natural building blocks are fed to the producing microorganism, which then incorporates them into the final structure. muni.cz Furthermore, genetic engineering of the biosynthetic pathway, such as creating deletion mutants, has successfully led to the production of previously uncharacterized bactobolin analogs. nih.gov Studies involving deletion mutants in the bactobolin pathway of Burkholderia thailandensis not only helped to define the roles of key biosynthetic enzymes but also resulted in the isolation of four new analogs, providing further insights into the SAR of this antibiotic family. nih.gov The engineering of nonribosomal peptide synthetase (NRPS) domains, which are involved in incorporating the amino acid side chain, is another promising strategy for generating diversity. muni.cz

Functional Characterization of this compound Analogs

A crucial aspect of SAR studies is the detailed functional characterization of the synthesized analogs to determine how chemical modifications affect their mechanism of action and antimicrobial efficacy.

In Vitro Ribosomal Inhibition Assays

This compound and its analogs exert their antibiotic effect by inhibiting protein synthesis. Therefore, in vitro assays that measure ribosomal inhibition are essential for their characterization. A common method is the cell-free translation inhibition assay, often using systems like the PURExpress® system, which is reconstituted from purified components of the E. coli translation machinery. nih.gov These assays measure the inhibition of the synthesis of a reporter protein, such as firefly luciferase or green fluorescent protein (GFP), in the presence of the antibiotic analog. nih.govresearchgate.net

To determine the affinity of the analogs for the ribosome, competition binding assays are frequently employed. researchgate.net In this type of assay, the ability of an unlabeled analog to displace a fluorescently labeled antibiotic probe from the ribosome is measured. This provides quantitative data on the binding affinity (e.g., dissociation constant, KD) of the new derivatives. researchgate.net Furthermore, techniques like "toe-printing" (primer extension inhibition assay) can be used to precisely map the drug-induced ribosome stalling site on the messenger RNA (mRNA), offering a detailed view of the inhibitory mechanism at the molecular level. nih.gov

Antimicrobial Spectrum of Activity of Analogs

The ultimate measure of an antibiotic's utility is its spectrum of activity against clinically relevant pathogens. Bactobolins generally exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some analogs showing sub-micromolar Minimum Inhibitory Concentrations (MICs). acs.org The antimicrobial activity of this compound (Bactobolin B) and its related natural analogs has been evaluated against a panel of bacteria.

The data reveals important SAR insights. Bactobolins A and C are generally the most potent analogs, with significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, this compound (Bactobolin B) shows considerably weaker activity against the tested strains. nih.gov Bactobolin D, which lacks the C5 hydroxyl group, is the least active analog. This suggests that the presence of the C5-hydroxyl group and the specific substituent at the C4-amino position are critical determinants of antimicrobial potency. The relatively poor activity of this compound (Bactobolin B) compared to Bactobolin A indicates that the L-alanyl side chain is not optimal for broad-spectrum antibacterial efficacy, despite being a naturally produced variant. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of Bactobolin Analogs against Selected Bacterial Strains

| Bacterial Strain | Bactobolin A (this compound analog) | Bactobolin B (this compound) | Bactobolin C (this compound analog) | Bactobolin D (this compound analog) |

|---|---|---|---|---|

| S. aureus COL (MRSA) | 0.78 | 0.29 | 6.25 | 37.5 |

| E. faecalis V583 (VRE) | >25 | 25 | >50 | >50 |

| B. subtilis 168 | 0.2 nih.gov | >50 nih.gov | 0.2 nih.gov | N/A |

| E. coli MC4100 | 3.1 nih.gov | >50 nih.gov | 12.5 nih.gov | N/A |

| V. parahaemolyticus | <1 | <1 | 6.25 | >50 |

Identification of Key Pharmacophoric Elements for Biological Activity of this compound

The biological activity of this compound, a member of the bactobolin class of antibiotics, is intrinsically linked to its distinct chemical architecture. Through extensive research on bactobolin and its analogs, key structural features essential for its antimicrobial and cytotoxic effects have been identified. These features constitute the core pharmacophore of this class of molecules.

Structure-Function Correlations

Structure-activity relationship (SAR) studies on the bactobolin scaffold have provided valuable insights into the functional significance of various substituents and moieties. While specific SAR data for a comprehensive set of this compound analogs are not extensively documented in publicly available literature, the broader study of bactobolin derivatives allows for the extrapolation of key correlations.

The core structure of bactobolins consists of a C6-polyketide fused to a chlorinated hydroxy-valine residue. nih.gov Modifications at several key positions have been shown to significantly impact biological activity.

The C-3 Position: The dichloromethyl group at the C-3 position has been identified as a critical determinant of biological activity. nih.govnih.gov Studies involving the chemical modification of this group have consistently shown a reduction in antibacterial and cytotoxic potency. For instance, derivatives where the dichloromethyl group is replaced with a hydroxymethyl, carboxylic acid, or aldehydeoxime group were found to be less active than the parent bactobolin. nih.gov This indicates that the electronic and steric properties of the dichloromethyl moiety are crucial for the interaction with its biological target.

The C-5 Position: The presence of a hydroxyl group at the C-5 position is another key factor influencing the potency of bactobolin analogs. acs.org Bactobolins A and B, which both possess a C-5 hydroxyl group, exhibit greater potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio parahaemolyticus, compared to bactobolins C and D, which lack this feature. acs.org This suggests that the hydroxyl group may participate in crucial hydrogen bonding interactions within the binding site.

Stereochemistry: The complex stereochemistry of the bactobolin core is fundamental to its activity. The specific spatial arrangement of the various substituents on the fused ring system is critical for fitting into the binding pocket of its target.

The following table summarizes the qualitative structure-activity relationships for key positions on the bactobolin scaffold, which are considered relevant to this compound.

| Structural Position | Modification | Impact on Biological Activity | Reference(s) |

| C-3 | Replacement of dichloromethyl group with hydroxymethyl, carboxylic acid, or aldehydeoxime | Decreased activity | nih.govnih.gov |

| C-3 | Radical reduction of dichloromethyl group | Decreased activity | nih.gov |

| C-5 | Absence of hydroxyl group | Decreased activity | acs.org |

| R2 Side Chain (Alanine) | Presence of alanine | Potentially reduced activity | nih.gov |

These findings collectively underscore the importance of specific functional groups and their spatial orientation for the biological activity of the bactobolin class of compounds, including this compound.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for elucidating the interactions between small molecules and their biological targets at an atomic level. mpg.de For the bactobolin class of antibiotics, these methods have been instrumental in understanding their mechanism of action, which involves binding to the ribosome. mdpi.comnih.gov

The primary biological target of bactobolins has been identified as the 50S ribosomal subunit, where they inhibit protein synthesis. mdpi.comresearchgate.net A significant breakthrough in understanding the binding mode of this class of antibiotics was the determination of the X-ray co-crystal structure of bactobolin A bound to the Thermus thermophilus 70S ribosome. nih.gov This structural data provides a solid foundation for computational studies.

The crystal structure reveals that bactobolin A binds to a novel site on the 50S subunit, distinct from other known ribosome-targeting antibiotics. nih.gov It interacts with the 23S rRNA and displaces the P-site tRNA. nih.gov Key interactions observed in the crystal structure include:

Coordination with a Mg2+ ion via the carbonyl oxygen of the lactone and the enol hydroxyl group. nih.gov

Hydrogen bonding between the additional enol hydroxyl and C2085 of the 23S rRNA. nih.gov

Coordination of the chloride atoms of the lactone ring by U2449, A2611, and C2612. nih.gov

Interaction of the amine terminus of the hydroxy-valine moiety with A2450. nih.gov

This detailed structural information can be used to build and validate computational models. Molecular docking studies can be employed to predict the binding poses of this compound and other analogs within the bactobolin binding site on the ribosome. Such studies can help to rationalize the observed SAR data. For instance, docking simulations could illustrate why the dichloromethyl group at C-3 is critical for activity, perhaps by showing its role in specific hydrophobic or electrostatic interactions within a pocket of the binding site.

Molecular dynamics simulations can provide further insights into the dynamic nature of the bactobolin-ribosome interaction. amuntslab.org By simulating the movement of atoms over time, MD can reveal:

The stability of the ligand-receptor complex.

The conformational changes induced in both the ligand and the ribosome upon binding.

The role of solvent molecules in mediating the interaction.

The free energy of binding for different analogs, which can be correlated with their biological activity.

For example, MD simulations could be used to compare the stability of the ribosomal complex with bactobolin A versus an analog lacking the C-5 hydroxyl group, potentially demonstrating the importance of this group in maintaining a stable binding orientation through persistent hydrogen bonding. Docking studies have suggested that analogs with different stereochemistry at C4 and C6 interact with different residues of the 23S rRNA, indicating that such analogs could serve as valuable tools for studying the bacterial ribosome. nih.govresearchgate.net

The following table outlines the key residues of the bacterial ribosome that have been identified as interacting with bactobolin A, providing a basis for computational modeling of this compound.

| Interacting Ribosomal Component | Bactobolin Moiety | Type of Interaction | Reference(s) |

| A2613 (23S rRNA) | Carbonyl oxygen (lactone), Enol hydroxyl | Coordination via Mg2+ | nih.gov |

| C2085 (23S rRNA) | Enol hydroxyl | Hydrogen bond | nih.gov |

| U2449, A2611, C2612 (23S rRNA) | Dichloromethyl group | Coordination | nih.gov |

| A2450 (23S rRNA) | Amine terminus of hydroxy-valine | Interaction | nih.gov |

| P-site tRNA | Overall molecule | Steric clash leading to displacement | nih.gov |

Mechanisms of Microbial Resistance to Alanylbactobolin

Genetic and Molecular Basis of Alanylbactobolin Resistance

The primary mechanisms of resistance to this compound identified to date involve alterations at the genetic level, leading to changes in the bacterial ribosome or the expression of efflux pumps. These modifications prevent the antibiotic from effectively inhibiting protein synthesis.

Target Site Modification Mechanisms (e.g., Ribosomal RNA/Protein Mutations)

The principal mechanism of resistance to the bactobolin class of antibiotics, including this compound, is the modification of its direct molecular target within the bacterial cell: the ribosome. nih.govasm.org Research has pinpointed that bactobolins inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov

Studies involving the isolation of spontaneous bactobolin-resistant mutants of Bacillus subtilis have been instrumental in identifying the specific site of resistance. Whole-genome sequencing of these resistant strains revealed mutations in the rplB gene, which encodes the L2 ribosomal protein. nih.gov The ectopic expression of a mutated rplB gene in a wild-type, susceptible strain of B. subtilis was sufficient to confer resistance to bactobolin, confirming the functional significance of this mutation. nih.gov Notably, these L2 mutations did not result in resistance to other antibiotics known to target the ribosome, indicating that bactobolins interact with a unique site that is not exploited by other known ribosome inhibitors. nih.gov

Subsequent crystallographic studies of bactobolin A bound to the 70S ribosome have provided a structural basis for this resistance mechanism. nih.gov The antibiotic binds to a novel site on the 50S subunit, in a pocket involving the L2 protein and 23S rRNA. nih.gov The mutations identified in the L2 protein in resistant strains are located in a highly conserved region of the protein. asm.org For instance, a mutation at glutamic acid 236 (E236) in the B. subtilis L2 protein is thought to disrupt the interaction between L2 and the 23S rRNA nucleotide A2450. nih.gov This nucleotide is directly involved in coordinating the binding of bactobolin A, and its destabilization through the L2 mutation likely disorders the binding site, thereby preventing the antibiotic from effectively inhibiting the ribosome. nih.gov

The following table summarizes the identified mutations in the L2 ribosomal protein that confer resistance to bactobolins.

| Organism | Gene | Mutation | Consequence |

| Bacillus subtilis | rplB | E236 | Disrupts interaction with 23S rRNA, leading to resistance. nih.govnih.gov |

| Bacillus subtilis | rplB | Multiple identified spontaneous mutations | Confers resistance specifically to bactobolins, not other ribosome inhibitors. nih.gov |

Efflux Pump Systems Mediating Resistance

In addition to target site modification, active efflux of the antibiotic from the bacterial cell is another key mechanism of resistance. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration to sub-toxic levels. nih.govmdpi.com

While many bacteria possess a variety of efflux pumps, specific pumps have been identified that are particularly effective against certain antibiotics. In the case of bactobolins, research has identified a Resistance-Nodulation-Division (RND)-family efflux pump in Chromobacterium subtsugae that confers specific resistance. biorxiv.org This pump, designated CseAB-OprN, has been shown to be highly specific for bactobolin. biorxiv.org

The expression of the cseAB-oprN genes is induced in the presence of sub-lethal concentrations of bactobolin. biorxiv.org In a competitive growth environment, such as a co-culture with the bactobolin-producing organism Burkholderia thailandensis, the ability of C. subtsugae to survive is dependent on the function of the CseAB-OprN efflux system. biorxiv.org This highlights the ecological importance of such specific efflux pumps in microbial interactions. In contrast, another RND-family pump in the same organism, CdeAB-OprM, has a broader substrate specificity that includes clinically relevant antibiotics like ciprofloxacin, but is not as effective against bactobolin. biorxiv.org

The table below details the known efflux pump system involved in resistance to bactobolins.

| Organism | Efflux Pump System | Family | Specificity |

| Chromobacterium subtsugae | CseAB-OprN | RND | Highly specific for bactobolin biorxiv.org |

| Chromobacterium subtsugae | CdeAB-OprM | RND | Broad, includes ciprofloxacin, less specific for bactobolin biorxiv.org |

Enzymatic Inactivation or Degradation of this compound

Enzymatic inactivation is a common antibiotic resistance mechanism where bacteria produce enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive. nih.gov This can occur through various reactions, such as hydrolysis, acetylation, or phosphorylation. nih.gov

However, to date, there is no specific scientific literature or research finding that reports the enzymatic inactivation or degradation of this compound or other members of the bactobolin family as a mechanism of microbial resistance. While the potential for such a mechanism exists, it has not been identified or characterized in studies of bactobolin resistance.

Emergence and Evolution of Resistance Phenotypes

The study of how resistance emerges and evolves under antibiotic pressure provides valuable insights into the long-term viability of an antimicrobial compound. This can be investigated through controlled laboratory experiments and by analyzing the genetic makeup of resistant strains that arise.

Experimental Evolution Studies under this compound Pressure

Experimental evolution is a powerful approach to study the dynamics of adaptation and the acquisition of resistance in real-time by exposing microbial populations to increasing concentrations of an antibiotic over many generations. nih.govnews-medical.net Such studies can reveal the evolutionary trajectories, the rate of resistance development, and the spectrum of mutations that can arise.

Despite the utility of this approach, there are currently no published experimental evolution studies that have specifically used this compound or other bactobolins to select for and characterize the evolution of resistance phenotypes in a controlled, multi-generational setting.

Genetic Analysis of Resistant Strains

The genetic analysis of resistant strains, particularly those that arise spontaneously in the laboratory, provides a direct method to identify the genetic basis of resistance. As detailed in section 5.1.1, the primary method for elucidating resistance to bactobolins has been through the isolation and genomic analysis of such spontaneous mutants.

In a key study, four spontaneous bactobolin-resistant mutants of Bacillus subtilis were selected on agar plates containing the antibiotic. nih.gov Subsequent whole-genome sequencing of these four independent mutants consistently identified mutations within the rplB gene, which codes for the L2 ribosomal protein. nih.gov This provides strong evidence that under selective pressure from bactobolin, the primary evolutionary path to resistance is through modification of the drug's target site. The fact that mutations in the same gene were found in independently evolved lineages suggests that the available evolutionary pathways to high-level resistance may be limited.

Strategies to Overcome this compound Resistance

Overcoming microbial resistance is a critical challenge in the development of any new antibiotic. For this compound, strategies to combat resistance would likely focus on the known resistance mechanisms: target modification and efflux. While specific research into overcoming this compound resistance is limited, general principles of antimicrobial resistance management can be applied.

Development of Resistance-Modifying Agents

Resistance-modifying agents (RMAs) are compounds that, when used in conjunction with an antibiotic, can restore its efficacy against resistant strains. nih.gov These agents typically work by inhibiting the specific resistance mechanisms employed by the bacteria.

For this compound, the development of RMAs could focus on two main areas:

Efflux Pump Inhibitors (EPIs): Given that resistance to bactobolin can be mediated by RND-type efflux pumps, the development of specific inhibitors for these pumps would be a viable strategy. researchgate.netresearchgate.net EPIs are small molecules designed to block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. researchgate.net By co-administering an EPI with this compound, it may be possible to overcome resistance in strains that rely on this mechanism.

| Strategy | Target | Potential Effect |

| Efflux Pump Inhibition | RND-type efflux pumps | Increased intracellular concentration of this compound |

While the development of resistance-modifying agents is a promising strategy, specific research on such agents for this compound is not yet publicly available.

Combination Therapies and Synergistic Interactions with Other Antimicrobials

Combination therapy, the use of two or more antimicrobial drugs simultaneously, is a well-established strategy to combat antibiotic resistance. nih.govnih.gov The rationale behind this approach is that it can enhance the efficacy of the individual drugs, broaden the spectrum of activity, and reduce the likelihood of the emergence of resistant strains. nih.gov The interaction between the drugs can be synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the drugs interfere with each other). elifesciences.orgnih.gov

For this compound, combination therapy could be explored with other antibiotics that have different mechanisms of action. For example, combining this compound (a protein synthesis inhibitor) with a cell wall synthesis inhibitor (like a β-lactam) or a DNA replication inhibitor (like a fluoroquinolone) could create a multi-pronged attack on the bacterial cell. This approach makes it more difficult for the bacteria to develop resistance to both drugs simultaneously.

| Drug Class Combination (Hypothetical) | Mechanism of Action of Partner Drug | Potential Advantage |

| This compound + β-lactam | Inhibits cell wall synthesis | Multi-target attack, potentially reducing the emergence of resistance |

| This compound + Fluoroquinolone | Inhibits DNA replication | Targeting of distinct essential cellular processes |

It is important to note that while combination therapy is a powerful tool in antimicrobial research, specific studies on the synergistic interactions of this compound with other antimicrobials have not been extensively reported in the available scientific literature.

Ecological and Environmental Context of Alanylbactobolin

Role of Alanylbactobolin in Microbial Community Dynamics

In the densely populated microbial world, the production of secondary metabolites like this compound is a crucial strategy for survival, communication, and competition. These compounds are not merely byproducts but are active agents that shape the structure and function of microbial communities.

This compound is primarily produced by bacteria from the genus Burkholderia, particularly Burkholderia thailandensis, and has also been identified in Pseudomonas species. nih.govnih.govmdpi.com These bacteria are commonly found in diverse habitats such as soil and water, where they coexist with a multitude of other microorganisms. researchgate.net The production of potent antibiotics is a form of interference competition, a direct chemical warfare strategy that inhibits the growth of or kills competing microbes, thereby securing resources and niche space. frontiersin.orgoup.com

Laboratory studies have demonstrated this competitive role; for example, B. thailandensis secretes bactobolins to suppress the growth of other soil bacteria like Bacillus subtilis. nih.gov This antimicrobial activity provides a significant competitive advantage in its natural environment. mdpi.comasm.org The synthesis of such compounds is considered a key evolutionary adaptation, with some research suggesting that these toxins evolved to protect the producing bacteria from eukaryotic predators such as fungi and amoebae that share their ecological niche. mdpi.com

Table 1: Producer Organisms of Bactobolins and Their Ecological Niches

| Producer Organism | Compound Family | Typical Ecological Niche | Reference(s) |

|---|---|---|---|

| Burkholderia thailandensis | Bactobolins | Soil, Water | nih.govnih.govresearchgate.net |

| Pseudomonas sp. BMG13-A7 | Bactobolins | Soil | mdpi.com |

| Burkholderia species | Various Antimicrobials | Soil, Water, Plant Rhizosphere | mdpi.commdpi.com |

Influence on Bacterial Quorum Sensing and Biofilm Formation

The production of this compound is a highly regulated process, intricately linked to bacterial cell-to-cell communication, or quorum sensing (QS). In B. thailandensis, the biosynthesis of bactobolins is controlled by an acyl-homoserine lactone (AHL) based QS system. nih.govasm.orgresearchgate.netasm.org This system ensures that the antibiotic is produced only when the bacterial population reaches a critical density, a strategy that maximizes the impact of the chemical attack on competitors. asm.org This density-dependent production allows a colony to establish a foothold before investing energy in costly chemical warfare. asm.org

Interestingly, the specific QS receptor that controls bactobolin synthesis in B. thailandensis (BtaR2) is described as "promiscuous," meaning it can be activated by signaling molecules from other bacterial species. asm.org This capability allows the bacterium to "eavesdrop" on the surrounding microbial community and deploy its antibiotic arsenal in response to the presence of competitors. asm.org

The relationship between this compound and biofilm formation—a state where bacteria adhere to surfaces and encase themselves in a protective matrix—is complex. QS systems are well-known regulators of biofilm formation. oup.com However, direct evidence of this compound acting as a biofilm inhibitor against other species is limited. In its close relative, Burkholderia pseudomallei, genes for bactobolin synthesis were observed to be downregulated during certain stages of biofilm growth, suggesting its primary role may be in contexts other than biofilm-related competition. nih.govbiorxiv.org Disrupting the QS system in B. thailandensis has been shown to affect both antimicrobial production and biofilm-related phenotypes, confirming the interconnectedness of these processes. frontiersin.org While this compound is part of a regulatory network that influences biofilm development, its specific function as an interspecies biofilm modulator remains an area for further investigation.

Table 2: Summary of this compound's Relationship with Quorum Sensing and Biofilms

| Feature | Role of this compound / Bactobolins | Mechanism / Implication | Reference(s) |

|---|---|---|---|

| Quorum Sensing | Production is regulated by QS | Synthesis is activated at high cell density via an AHL-based system (BtaR2-BtaI2), allowing for coordinated competitive action. | nih.govasm.org |

| Interspecies Signaling | Production is controlled by a promiscuous QS receptor | The producing bacterium can "eavesdrop" on signals from other species to inform its competitive strategy. | asm.org |

| Biofilm Formation | Indirect relationship | Production is linked to QS, which also regulates biofilms. However, its direct role in inhibiting or promoting biofilm formation in competing species is not well-defined. | nih.govbiorxiv.orgfrontiersin.org |

Environmental Fate and Persistence of this compound

Once released into the environment, the fate of a natural compound like this compound is determined by its chemical stability and its susceptibility to degradation by physical, chemical, and biological processes.

Specific studies detailing the natural environmental degradation pathways of this compound are scarce. However, based on its chemical structure—a hybrid polyketide-peptide containing a dichlorinated valine residue—and established principles of microbial metabolism, likely degradation routes can be proposed. mdpi.com Bacteria of the Burkholderia and Pseudomonas genera are noted for their metabolic versatility and ability to degrade a wide range of complex organic and xenobiotic compounds. mdpi.com

The degradation of this compound in soil or water would likely proceed through a series of enzymatic reactions:

Hydrolysis: The L-alanyl group is attached via an amide bond, which is a common target for hydrolytic enzymes (amidases) produced by microorganisms. Cleavage at this site would detach the alanine residue.

Dehalogenation: The two chlorine atoms on the valine residue represent a key feature. Microbial dehalogenases are enzymes that specialize in removing halogen atoms from organic molecules, a critical first step in detoxifying and breaking down many pesticides and pollutants.

Ring Cleavage: Following initial modifications, the core ring structure would be susceptible to cleavage by oxygenases, breaking it down into smaller, linear molecules.

Mineralization: These smaller organic fragments would then be funneled into central metabolic pathways, ultimately being converted into carbon dioxide, water, and mineral salts.

Given that this compound is a natural product, widespread environmental contamination is not considered a major issue. However, understanding potential remediation strategies is relevant for any bioactive compound. Bioremediation utilizes biological systems, primarily microorganisms, to break down and remove pollutants from the environment. researchgate.net Due to the lack of data on this compound's persistence, the following strategies are hypothetical but based on established environmental biotechnology principles.

Natural Attenuation: This strategy involves relying on the natural capacity of indigenous soil and aquatic microbial communities to degrade the compound without intervention. The effectiveness would depend on the presence of microbes with the necessary enzymatic machinery.

Biostimulation: This approach would involve the addition of nutrients (like nitrogen and phosphorus) or electron acceptors to a contaminated site to stimulate the growth and metabolic activity of native microorganisms capable of degrading the compound. researchgate.net

Bioaugmentation: If native microbial populations are insufficient, bioaugmentation could be employed. This involves introducing specific, pre-selected microorganisms or microbial consortia with a proven ability to degrade this compound or structurally similar compounds. researchgate.net Candidate organisms would likely be sought from the same soil environments where producing organisms like Burkholderia are found. mdpi.com

The development of any effective bioremediation strategy would first require foundational research to isolate and characterize microorganisms that can use this compound as a substrate and to understand the environmental factors that influence their degradation activity.

Table 3: Potential Bioremediation Strategies for this compound

| Strategy | Description | Applicability and Research Needs | Reference(s) |

|---|---|---|---|

| Natural Attenuation | Relies on intrinsic degradation capabilities of native microbial communities. | Feasibility is unknown. Requires study of this compound's persistence in different environments. | researchgate.net |

| Biostimulation | Addition of nutrients to enhance the activity of indigenous degrading microbes. | A standard approach, but its effectiveness for this compound would need to be tested. | researchgate.net |

| Bioaugmentation | Introduction of specialized microorganisms with known degradative capabilities. | Currently hypothetical, as no specific this compound-degrading organisms have been identified. | mdpi.comresearchgate.net |

Advanced Methodologies and Research Approaches in Alanylbactobolin Studies

Omics Technologies in Alanylbactobolin Research

The application of "omics" technologies has revolutionized natural product research, and this compound is no exception. These high-throughput methods allow for a holistic and unbiased view of the complex biological systems involved in the compound's lifecycle. nih.gov

Genomics and Metagenomics for Producer Identification and Pathway Discovery

Genomics and metagenomics are powerful tools for identifying the microbial producers of this compound and elucidating its biosynthetic pathway. By sequencing the entire genome of a producing organism, researchers can pinpoint the specific biosynthetic gene cluster (BGC) responsible for the compound's synthesis. nih.govnih.govnih.gov BGCs are contiguous sets of genes that encode the enzymes and other proteins required to produce a specialized metabolite. nih.gov

Metagenomics takes this a step further by enabling the analysis of the collective genetic material from a community of organisms, which is particularly useful for identifying novel producers from complex environmental samples. frontiersin.orgfrontiersin.org This approach bypasses the need for culturing individual microbial species, many of which are difficult to grow in laboratory settings. cgmlab.org The "Minimum Information about a Biosynthetic Gene cluster" (MIBiG) standard facilitates the standardized annotation and sharing of BGC data, which aids in the comparative analysis and discovery of new pathways. secondarymetabolites.org

Table 1: Key Genomic and Metagenomic Approaches in this compound Research

| Approach | Description | Application in this compound Research |

| Whole Genome Sequencing (WGS) | Provides a complete DNA sequence of an organism's genome. nih.gov | Identification of the this compound biosynthetic gene cluster (BGC) in known producing strains. |

| Metagenomic Sequencing | Sequencing of DNA recovered directly from environmental samples. frontiersin.orgfrontiersin.org | Discovery of novel this compound-producing microorganisms from diverse habitats. |

| Biosynthetic Gene Cluster (BGC) Analysis | Computational identification and annotation of gene clusters responsible for secondary metabolite production. nih.govbiorxiv.org | Predicting the structure of this compound and its analogs based on the genetic blueprint. |

| Comparative Genomics | Comparing the genomic features of different organisms. cgmlab.org | Understanding the evolution and diversity of this compound biosynthetic pathways across different species. |

Proteomics and Metabolomics for Mechanism of Action Elucidation

Understanding how this compound exerts its biological effects at a molecular level is a primary goal of current research. Proteomics and metabolomics provide critical insights into the compound's mechanism of action by analyzing the global changes in protein and metabolite levels within a biological system upon treatment. nih.govrevespcardiol.orgmdpi.com

Proteomics, the large-scale study of proteins, can identify specific protein targets that interact with this compound. nih.gov Techniques like mass spectrometry-based proteomics can quantify changes in protein expression, post-translational modifications, and protein-protein interactions, revealing the cellular pathways perturbed by the compound. revespcardiol.orgmdpi.com

Metabolomics complements proteomics by profiling the complete set of small-molecule metabolites in a cell or organism. mdpi.com This can reveal downstream effects of this compound on metabolic pathways. nih.gov The integration of proteomics and metabolomics data, often referred to as multi-omics, offers a more comprehensive picture of the compound's biological impact. qiagenbioinformatics.com

Table 2: Proteomic and Metabolomic Techniques in this compound Studies

| Technique | Description | Application in this compound Research |

| Mass Spectrometry (MS)-based Proteomics | Identifies and quantifies proteins based on their mass-to-charge ratio. nih.gov | Identifying direct protein targets of this compound and downstream changes in protein expression. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates complex mixtures of proteins or metabolites followed by mass analysis. mdpi.com | Comprehensive profiling of the proteome and metabolome in response to this compound treatment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information about metabolites. mdpi.com | Characterizing metabolic shifts and identifying biomarkers of this compound activity. |

| Multi-omics Integration | Combines data from genomics, proteomics, and metabolomics to build a holistic view of cellular responses. qiagenbioinformatics.com | Elucidating the complete mechanism of action of this compound by connecting genetic potential to functional outcomes. |

High-Throughput Screening for Novel this compound Analogs

The discovery of new this compound analogs with improved properties is a key objective. High-throughput screening (HTS) enables the rapid testing of large numbers of compounds to identify those with desired biological activities. evotec.comsygnaturediscovery.com

Library Synthesis and Screening Methodologies

The process begins with the creation of compound libraries. These libraries can be generated through various methods, including the chemical modification of the this compound scaffold to create a diverse set of analogs. The enzymatic synthesis of key structural motifs, such as the L-alanyl-L-alanine cross-bridge found in related structures, can also be employed. nih.govresearchgate.net

Once a library is established, HTS assays are used to screen for activity. evotec.com These assays are typically performed in a miniaturized format, such as 96, 384, or 1536-well plates, to maximize throughput. pharmaron.com A variety of detection methods can be used, including fluorescence, luminescence, and mass spectrometry, depending on the biological question being addressed. pharmaron.com Phenotypic screening, which assesses the effect of compounds on whole organisms or cells, is also a valuable approach. mdpi.com

Automation in this compound Research

Computational and Bioinformatic Approaches

Computational biology and bioinformatics are indispensable for modern this compound research. ethz.chunimi.itkaust.edu.saumbc.edu These disciplines provide the tools to manage, analyze, and interpret the vast datasets generated by omics and HTS technologies.

Bioinformatic pipelines are used to process raw sequencing data from genomic and metagenomic studies, leading to the identification of BGCs. nih.govnih.gov Computational tools can predict the function of genes within these clusters and even model the three-dimensional structure of the resulting proteins. ethz.ch This information is crucial for understanding the biosynthesis of this compound and for engineering novel pathways.

In the context of mechanism of action studies, bioinformatics is used to analyze proteomics and metabolomics data to identify statistically significant changes and to map these changes onto known biological pathways. nih.gov This helps to generate hypotheses about how this compound functions, which can then be tested experimentally. Furthermore, computational approaches are increasingly used in drug discovery to predict the activity and properties of new molecules, guiding the synthesis of the most promising this compound analogs. kaust.edu.sa

Future Directions and Unexplored Avenues in Alanylbactobolin Research

Expanding the Understanding of Alanylbactobolin Biosynthetic Diversity

The natural production of a small family of bactobolin compounds by organisms like Burkholderia thailandensis E264 highlights an existing, albeit limited, biosynthetic diversity. nih.gov Research has shown that this diversity arises from the promiscuity of several key enzymes within the bactobolin biosynthetic cluster. nih.gov Specifically, variations occur from the number of alanine residues incorporated by the enzymes BtaK or BtaN, the degree of chlorine substitution on the valine precursor by BtaC, and hydroxylation at the C-5 position by BtaU. nih.gov

Future research should aim to expand this known diversity through several avenues:

Genomic Mining and Heterologous Expression: A significant number of biosynthetic gene clusters (BGCs) in various microorganisms remain uncharacterized or "orphan." nih.gov Systematic mining of genomic databases from diverse bacteria, particularly from genera like Streptomyces and Burkholderia, could uncover novel bactobolin-type BGCs. nih.govnih.gov These newly identified clusters could then be expressed in a heterologous host to produce unique this compound analogs.

Pathway Engineering and Synthetic Biology: The existing bactobolin biosynthetic pathway can be rationally engineered. Deletion or overexpression of key enzyme-coding genes, such as the dehydrogenase domain in BtaL which is critical for production, can lead to the accumulation of intermediates or the generation of new derivatives. nih.gov Introducing genes from other biosynthetic pathways could create hybrid molecules with novel structures and activities.

Intra-specific Diversity Exploration: Even within a single species, different strains can possess distinct specialized metabolisms. nih.gov Investigating the metabolic output of various Burkholderia thailandensis strains or other bactobolin-producing organisms could reveal a wider range of naturally produced analogs. nih.govnih.gov

Investigating Novel Biological Activities Beyond Antimicrobial Action

While its antimicrobial properties are well-documented, the full spectrum of this compound's bioactivity remains an area ripe for exploration. The most prominent non-antimicrobial activity identified is its significant antitumor potential. vulcanchem.com

Antitumor Mechanism Elucidation: Studies have confirmed that this compound and related compounds possess antitumor properties. vulcanchem.com A critical future direction is to investigate the precise molecular mechanisms behind this activity. Understanding how it affects tumor cells, whether through apoptosis, cell cycle arrest, or other pathways, is essential for its development as a potential anticancer agent. vulcanchem.com The compound's ability to target both bacterial and tumor cells suggests a complex or dual-target mechanism that warrants deep investigation. vulcanchem.com

Exploring Other Therapeutic Areas: Many natural products exhibit a wide range of biological effects. nih.gov Future screening programs could investigate the potential of this compound and its synthetic derivatives in other therapeutic contexts, such as:

Antiviral Activity: In the same vein as other complex secondary metabolites, its potential against various viruses could be systematically evaluated. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Investigating its influence on inflammatory pathways and immune responses could open up new applications.

Neuropharmacological Properties: The potential effects on the central nervous system are a completely unexplored but potentially fruitful area of research. nih.gov

The synthesis of novel derivatives is a key strategy to create compounds with enhanced potency and selectivity for these new biological targets. researchgate.netnih.gov

Development of Advanced Tools for this compound Manipulation and Analysis

Progress in understanding and utilizing this compound is intrinsically linked to the development of sophisticated research tools for its study and modification.

Advanced Analytical Characterization: Modern analytical techniques are crucial for identifying and characterizing this compound and its analogs, especially within complex biological samples. vulcanchem.com High-resolution mass spectrometry, for instance, provides detailed data on characteristic adducts and collision cross-sections, which are invaluable for identification. vulcanchem.com Future work could involve developing more sensitive and specific analytical methods for tracking the compound and its metabolites in cellular and in vivo systems.

Novel Synthesis and Modification Strategies: The chemical synthesis of this compound is a complex process. vulcanchem.com Developing more efficient total synthesis or semi-synthetic routes is a key objective. researchgate.net Methodologies such as the Ferrier carbocyclization and [3+3] annulation have been explored for constructing the core carbocyclic ring structure of related compounds from simple starting materials like D-glucose. researchgate.net Such synthetic platforms are essential for creating a library of analogs with systematic modifications to probe structure-activity relationships. nih.gov For example, N-acylbactobolins have been synthesized to explore different functional groups. researchgate.net

Genetic Manipulation of Producing Strains: As demonstrated by the creation of deletion mutants in the bactobolin biosynthetic pathway of B. thailandensis, genetic tools are powerful for both studying biosynthesis and generating novel compounds. nih.gov The development of more advanced and efficient genetic systems (e.g., CRISPR-Cas9 based) for bactobolin-producing organisms will accelerate the engineering of strains that can overproduce this compound or create specific, designed analogs.

Integrative Systems Biology Approaches to this compound Research